2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol
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Overview
Description
2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol is an organic compound known for its antioxidant properties. It is a derivative of phenol, characterized by the presence of tert-butyl groups and a sulfanyl propyl chain. This compound is utilized in various industrial applications, particularly as a stabilizer and antioxidant in polymers and other hydrocarbon-based products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol typically involves the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide. The reaction proceeds as follows:
C6H5OH+2CH2=C(CH3)2→(CH3)3C2C6H3OH
This method is widely used in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Halogenation and nitration are common substitution reactions.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Reduction: Commonly uses reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).
Substitution: Halogenation often uses chlorine (Cl_2) or bromine (Br_2), while nitration uses nitric acid (HNO_3).
Major Products
Oxidation: Produces quinones.
Reduction: Yields hydroquinones.
Substitution: Results in halogenated or nitrated derivatives.
Scientific Research Applications
2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol has diverse applications in scientific research:
Chemistry: Used as an antioxidant to stabilize polymers and prevent degradation.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic applications due to its antioxidant properties.
Industry: Widely used in the production of plastics, rubber, and other materials to enhance their stability and longevity
Mechanism of Action
The antioxidant effect of 2,6-DI-Tert-butyl-4-{3-[(2-chloroethyl)sulfanyl]propyl}phenol is primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. This process involves the stabilization of the phenoxyl radical formed after hydrogen donation. The tert-butyl groups provide steric hindrance, enhancing the compound’s stability and effectiveness as an antioxidant .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Another antioxidant with similar properties but lacks the sulfanyl propyl chain.
2,4,6-Tri-tert-butylphenol: Contains an additional tert-butyl group, offering enhanced steric protection.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics, structurally similar but with different functional groups .
Uniqueness
This structural feature enhances its versatility and effectiveness in various industrial and research applications .
Properties
CAS No. |
922724-45-6 |
---|---|
Molecular Formula |
C19H31ClOS |
Molecular Weight |
343.0 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[3-(2-chloroethylsulfanyl)propyl]phenol |
InChI |
InChI=1S/C19H31ClOS/c1-18(2,3)15-12-14(8-7-10-22-11-9-20)13-16(17(15)21)19(4,5)6/h12-13,21H,7-11H2,1-6H3 |
InChI Key |
LSEXLNOVUGFCAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCSCCCl |
Origin of Product |
United States |
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